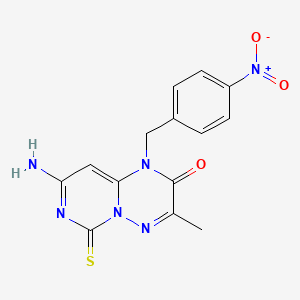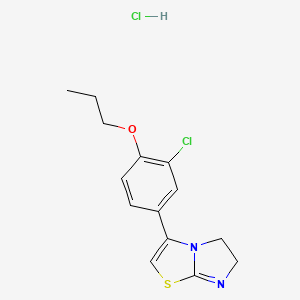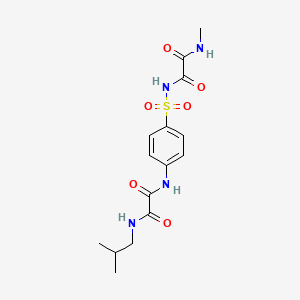
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(2-methylpropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylurea core, followed by the introduction of the methylamino and oxoacetyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization, making the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide has several applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create new molecules with desired properties.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in these interactions can be complex and may require further research to fully understand.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide include other sulfonylureas and related organic molecules. Examples include:
Tolbutamide: A sulfonylurea used as an antidiabetic drug.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Acetazolamide: A diuretic that also contains a sulfonamide group.
Uniqueness
What sets N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows it to interact with biological systems and chemical environments in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Propiedades
Número CAS |
81717-41-1 |
|---|---|
Fórmula molecular |
C15H20N4O6S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-methyl-N'-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-9(2)8-17-13(21)14(22)18-10-4-6-11(7-5-10)26(24,25)19-15(23)12(20)16-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clave InChI |
ZBMGFPKWFHBSAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


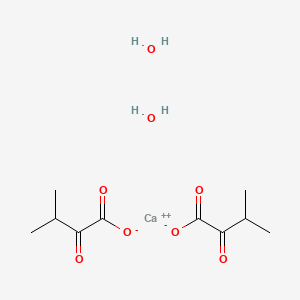


![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
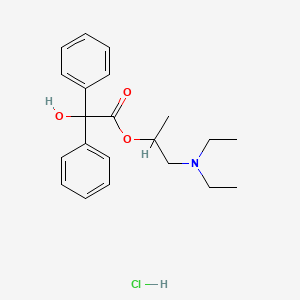
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
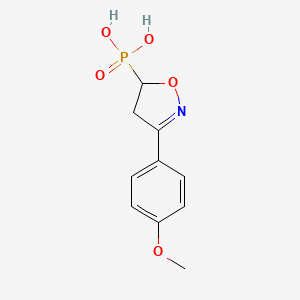
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)


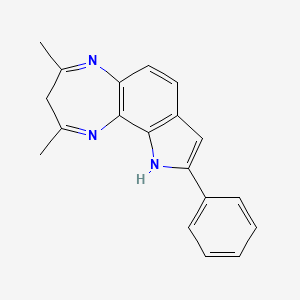
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
